molecular formula C11H12O4 B12952176 6,7-Dimethoxyisochroman-4-one

6,7-Dimethoxyisochroman-4-one

Cat. No.: B12952176
M. Wt: 208.21 g/mol
InChI Key: XYLRQAJJNAGXJS-UHFFFAOYSA-N
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Description

6,7-Dimethoxyisochroman-4-one is a chemical compound belonging to the class of isochroman derivatives. Isochromans are oxygen-containing heterocycles that have a wide range of biological and pharmaceutical activities. The compound’s structure consists of a benzene ring fused to a dihydropyranone ring, with methoxy groups at the 6 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyisochroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours .

Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyisochroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrochemical oxidation can yield spiro-cyclohexadienone .

Scientific Research Applications

6,7-Dimethoxyisochroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyisochroman-4-one and its derivatives involves binding to specific molecular targets. For example, one derivative has been shown to act as a dual-binding inhibitor of acetylcholinesterase, binding to both the catalytic anionic site and the peripheral anionic site of the enzyme . This dual binding mechanism enhances its inhibitory activity and potential therapeutic effects.

Comparison with Similar Compounds

6,7-Dimethoxyisochroman-4-one can be compared with other similar compounds such as chroman-4-one and its derivatives.

    Chroman-4-one: This compound has a similar structure but lacks the methoxy groups at the 6 and 7 positions.

    Chromone: Chromone has a double bond between the C2 and C3 positions, which differentiates it from chroman-4-one and its derivatives.

The presence of methoxy groups in this compound may contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

6,7-dimethoxy-1H-isochromen-4-one

InChI

InChI=1S/C11H12O4/c1-13-10-3-7-5-15-6-9(12)8(7)4-11(10)14-2/h3-4H,5-6H2,1-2H3

InChI Key

XYLRQAJJNAGXJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)COCC2=O)OC

Origin of Product

United States

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